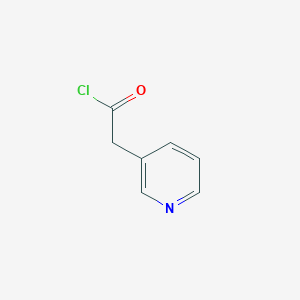

Cloruro de 2-(piridin-3-il)acetilo

Descripción general

Descripción

2-(Pyridin-3-yl)acetyl chloride is an organic compound that belongs to the class of acyl chlorides. It features a pyridine ring substituted at the 3-position with an acetyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming various derivatives.

Aplicaciones Científicas De Investigación

2-(Pyridin-3-yl)acetyl chloride is utilized in various scientific research applications:

Biology: Used in the modification of biomolecules for studying biological processes.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

Target of Action

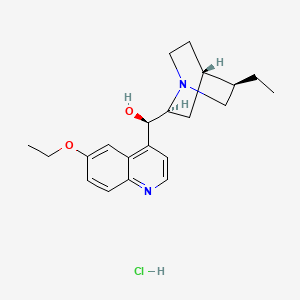

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad range of biological activities, suggesting that 2-(Pyridin-3-yl)acetyl chloride may also interact with various biological targets.

Mode of Action

It is known that the compound can be used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These acids have shown a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . The interaction of 2-(Pyridin-3-yl)acetyl chloride with its targets could potentially lead to these effects.

Biochemical Pathways

Similar compounds have been found to inhibit collagen synthesis , suggesting that 2-(Pyridin-3-yl)acetyl chloride may also affect pathways related to collagen production and fibrosis.

Pharmacokinetics

Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-(Pyridin-3-yl)acetyl chloride.

Result of Action

Similar compounds have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects . These effects suggest that 2-(Pyridin-3-yl)acetyl chloride may also have diverse molecular and cellular impacts.

Action Environment

Similar compounds such as imidazole derivatives are known to be stable and highly soluble in water and other polar solvents , suggesting that the action of 2-(Pyridin-3-yl)acetyl chloride may also be influenced by the solvent environment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

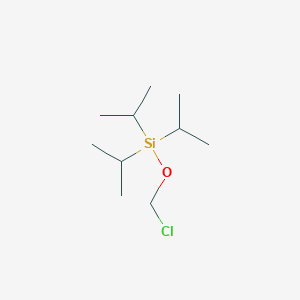

The synthesis of 2-(Pyridin-3-yl)acetyl chloride typically involves the chlorination of 2-(Pyridin-3-yl)acetic acid. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of 2-(Pyridin-3-yl)acetyl chloride follows similar principles but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving overall safety.

Análisis De Reacciones Químicas

Types of Reactions

2-(Pyridin-3-yl)acetyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(Pyridin-3-yl)acetic acid.

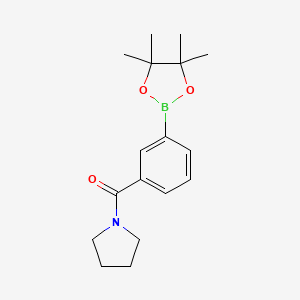

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with 2-(Pyridin-3-yl)acetyl chloride.

Catalysts: Palladium catalysts are often used in coupling reactions.

Solvents: Anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis.

Major Products Formed

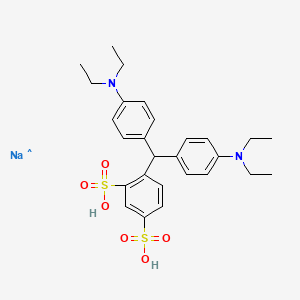

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Biaryl Compounds: Formed through coupling reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Pyridin-2-yl)acetyl chloride

- 2-(Pyridin-4-yl)acetyl chloride

- 3-(Pyridin-2-yl)propionyl chloride

Uniqueness

2-(Pyridin-3-yl)acetyl chloride is unique due to the position of the acetyl chloride group on the pyridine ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism can lead to differences in the biological activity and chemical properties of the resulting compounds .

Propiedades

IUPAC Name |

2-pyridin-3-ylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVFMHCTUFZMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.